4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one
CAS No.: 478045-68-0
Cat. No.: VC6293906
Molecular Formula: C24H17ClN4O2
Molecular Weight: 428.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478045-68-0 |
|---|---|
| Molecular Formula | C24H17ClN4O2 |
| Molecular Weight | 428.88 |
| IUPAC Name | 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1-one |
| Standard InChI | InChI=1S/C24H17ClN4O2/c1-14-7-12-18(13-15(14)2)29-24(30)20-6-4-3-5-19(20)21(27-29)23-26-22(28-31-23)16-8-10-17(25)11-9-16/h3-13H,1-2H3 |
| Standard InChI Key | ZGRVOHJAEXTBEN-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Cl)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1-one, reflects its intricate architecture . Key components include:
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A phthalazin-1-one backbone, a bicyclic structure with a ketone group at position 1.
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A 1,2,4-oxadiazol-5-yl substituent at position 4, bearing a 4-chlorophenyl group.
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A 3,4-dimethylphenyl group at position 2 of the phthalazinone ring.
The SMILES notation, CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Cl)C, provides a linear representation of its connectivity. The InChIKey ZGRVOHJAEXTBEN-UHFFFAOYSA-N uniquely identifies its stereochemical configuration.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 478045-68-0 |
| Molecular Formula | |
| Molecular Weight | 428.88 g/mol |
| IUPAC Name | 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1-one |
| PubChem CID | 3706034 |
Synthesis and Reaction Pathways
General Synthetic Strategies
While explicit details of this compound’s synthesis are scarce, its structure suggests a multi-step route common to oxadiazole-containing heterocycles. Likely steps include:
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Formation of the Oxadiazole Ring: Cyclization of an amidoxime intermediate with a chlorophenyl-substituted carboxylic acid derivative under dehydrating conditions.
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Phthalazinone Construction: Condensation of a substituted benzaldehyde with hydrazine, followed by oxidation to introduce the ketone moiety.
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Coupling Reactions: Suzuki-Miyaura or Ullmann-type couplings to attach the 3,4-dimethylphenyl group to the phthalazinone core.
Reaction optimization would involve catalysts like palladium for cross-couplings and solvents such as DMF or THF to enhance yield.
| Supplier | Packaging | Price (USD) | Purity |
|---|---|---|---|
| AK Scientific | 50 mg | 129 | Not stated |
| AK Scientific | 100 mg | 179 | Not stated |
No bulk pricing or Good Manufacturing Practice (GMP)-grade material is available, reflecting its experimental status .
Future Directions and Research Gaps
Priority Investigations
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Solubility and Stability Studies: Essential for formulation development.
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In Vitro Screening: Profiling against cancer cell lines, microbial panels, and inflammatory markers.
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Structure-Activity Relationship (SAR) Analysis: Modifying substituents to optimize potency and selectivity.
Collaborative Opportunities
Academic-industrial partnerships could accelerate preclinical profiling, leveraging high-throughput screening and computational modeling.
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